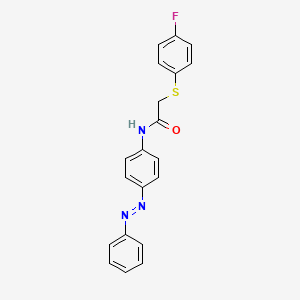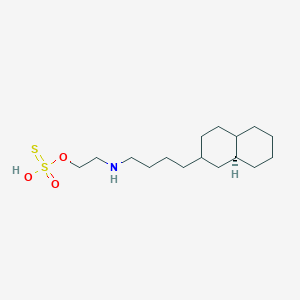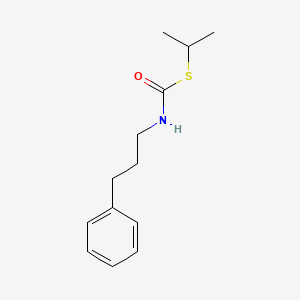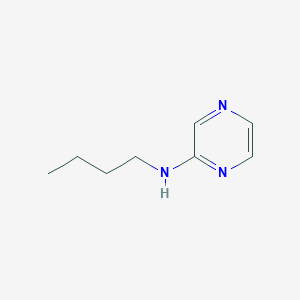
N-Butyl-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-pyrazinamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazinamide, which is known for its use in the treatment of tuberculosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-pyrazinamine typically involves the reaction of pyrazine-2-carboxylic acid with butylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: this compound can participate in substitution reactions, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazinamines.
Aplicaciones Científicas De Investigación
N-Butyl-2-pyrazinamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-pyrazinamine involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with the enzyme fatty acid synthase I . This disruption of fatty acid synthesis is crucial for the growth and replication of the bacteria.
Comparación Con Compuestos Similares
N-Butyl-2-pyrazinamine can be compared with other similar compounds, such as:
Pyrazinamide: A well-known antitubercular drug with a similar structure but different substituents.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with notable antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
These compounds share a common pyrazine core but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific butyl substitution, which may confer distinct properties and applications.
Propiedades
Número CAS |
13134-32-2 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-butylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-10-8-7-9-5-6-11-8/h5-7H,2-4H2,1H3,(H,10,11) |
Clave InChI |
YOJAJWGRZKSPJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
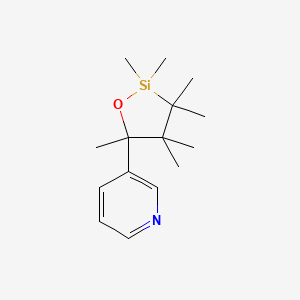
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
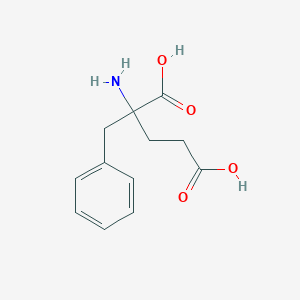

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
